An In-depth Technical Guide to 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate: Discovery, History, and Scientific Significance
An In-depth Technical Guide to 2-Hydroxy-2-(4-hydroxyphenyl)acetic Acid Hydrate: Discovery, History, and Scientific Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, a key organic compound more commonly known as 4-hydroxymandelic acid monohydrate, holds a significant position in both synthetic chemistry and human biochemistry. While its history is not marked by a singular discovery event, its importance has grown with the development of synthetic methodologies and the elucidation of its biological roles. This technical guide provides a comprehensive overview of the compound, detailing its physicochemical properties, historical and modern synthetic protocols, and its recently discovered role in the vital coenzyme Q10 biosynthetic pathway. The information is presented to serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.
Introduction and Physicochemical Properties
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate (4-hydroxymandelic acid monohydrate) is a crystalline solid that belongs to the class of alpha-hydroxy acids. Its structure, featuring a hydroxyl group on the alpha carbon adjacent to a carboxylic acid and a 4-hydroxyphenyl substituent, imparts it with versatile chemical reactivity and significant biological relevance. The compound typically exists as a monohydrate, with the chemical formula C₈H₁₀O₅.[1]
Physicochemical Data
A summary of the key physicochemical properties of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid and its hydrate is presented in Table 1.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀O₅ | PubChem[1] |
| Molecular Weight | 186.16 g/mol | PubChem[1] |
| CAS Number | 184901-84-6 | PubChem[1] |
| Melting Point | 82-85 °C (monohydrate) | ChemicalBook[2] |
| Solubility | Soluble in water | ChemicalBook[2] |
| pKa (strongest acidic) | 3.3 | Human Metabolome Database[3] |
| Appearance | White to Pink to Light Purple Solid | ChemicalBook |
Discovery and History: An Evolution of Synthesis
The history of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid is intrinsically linked to the broader history of its parent compound, mandelic acid. Mandelic acid was first isolated in 1831 by the German pharmacist Ferdinand Ludwig Winckler from the hydrolysis of amygdalin, an extract from bitter almonds.[4][5] The name "mandelic acid" is derived from the German word for almond, "Mandel".[4][5]
While a specific date for the first synthesis of the 4-hydroxy substituted derivative is not well-documented, its preparation has been a subject of interest for many years, primarily due to its utility as a precursor in the synthesis of pharmaceuticals. The most common and historically significant method for its synthesis is the condensation of phenol with glyoxylic acid. Over the years, various modifications to this fundamental reaction have been developed to improve yield and purity.
Table 2 provides a summary of various synthetic approaches for 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, highlighting the evolution of the methodology.
| Method | Key Reagents | Reported Yield | Reference |
| Alkaline Condensation | Phenol, Glyoxylic acid, Alkali | 74% | US Patent 4,337,355[6] |
| Anion Exchange Resin Catalysis | Phenol, Glyoxylic acid, Anion exchange resin | 80% | Korean Patent KR950005766B1[7] |
| Elution Separation | Phenol, Glyoxylic acid, Anion exchange resin column | 80.3% (as sodium salt) | US Patent 6,359,172 B1[8] |
Experimental Protocols for Synthesis
The following sections provide detailed experimental methodologies for the synthesis of 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate based on established literature.
Synthesis via Alkaline Condensation of Phenol and Glyoxylic Acid
This protocol is adapted from US Patent 4,337,355.[6]
Materials:
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Phenol
-
Glyoxylic acid (50% aqueous solution)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Benzene
-
Ethyl acetate
Procedure:
-
In a reaction vessel equipped with a stirrer and temperature control, disperse phenol in an aqueous solution of sodium hydroxide.
-
Add a 50% aqueous solution of glyoxylic acid to the reaction mixture.
-
Maintain the reaction temperature between 40°C and 70°C for a sufficient duration to ensure complete reaction.
-
After the reaction is complete, cool the mixture to room temperature.
-
Acidify the reaction mixture with concentrated hydrochloric acid.
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Extract the unreacted phenol from the aqueous layer using benzene.
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Extract the 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid from the aqueous layer using ethyl acetate.
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Combine the ethyl acetate extracts and remove the solvent by distillation to yield the crystalline monohydrate.
Expected Yield: Approximately 74%.[6]
Biological Significance and Signaling Pathway
For a long time, the primary interest in 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid was as a synthetic intermediate. However, recent research has unveiled its crucial role in human metabolism. A landmark study published in Nature in 2021 identified 4-hydroxymandelate as a key intermediate in the biosynthesis of coenzyme Q10 (CoQ10).
CoQ10 is an essential component of the mitochondrial electron transport chain and a potent antioxidant. The study demonstrated that 4-hydroxymandelate is produced from 4-hydroxyphenylpyruvate through the action of the enzyme hydroxyphenylpyruvate dioxygenase-like (HPDL). This discovery has significant implications for understanding the biosynthesis of CoQ10 and may open new avenues for research into related metabolic disorders.
Coenzyme Q10 Biosynthesis Pathway Involving 4-Hydroxymandelate
The following diagram illustrates the position of 4-hydroxymandelate in the CoQ10 biosynthesis pathway.
Caption: Role of 4-Hydroxymandelate in CoQ10 Biosynthesis.
Conclusion
2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate, while lacking a dramatic discovery narrative, has steadily grown in importance within the scientific community. Its journey from a product of laboratory synthesis to a recognized intermediate in a fundamental biological pathway highlights the dynamic nature of scientific exploration. The synthetic routes, particularly the condensation of phenol and glyoxylic acid, have been refined over time to provide efficient access to this valuable compound. The recent elucidation of its role in CoQ10 biosynthesis opens a new chapter in its scientific story, promising further research into its metabolic significance and potential therapeutic applications. This guide provides a solid foundation for professionals seeking to understand and utilize this multifaceted molecule.
References
- 1. 2-Hydroxy-2-(4-hydroxyphenyl)acetic acid hydrate | C8H10O5 | CID 12677290 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-HYDROXYMANDELIC ACID MONOHYDRATE | 184901-84-6 [chemicalbook.com]
- 3. Human Metabolome Database: Showing metabocard for p-Hydroxymandelic acid (HMDB0000822) [hmdb.ca]
- 4. Mandelic acid - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. US4337355A - Process for preparing 4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 7. KR950005766B1 - Preparation of 4-hydroxymandelic acid - Google Patents [patents.google.com]
- 8. US6359172B1 - Method of preparing 2- and 4-hydroxymandelic acid - Google Patents [patents.google.com]
